4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a brominated thiophene core substituted at the 2-position with a carboxamide group bearing two distinct moieties: a cyclopropyl ring and a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-10-8-13(19-9-10)14(17)16(11-3-4-11)6-5-12-2-1-7-18-12/h1-2,7-9,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQHYOHKIDMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Chemical Reactions Analysis
4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, leading to its pharmacological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations in Thiophene Carboxamides
Table 1: Key Structural Differences Among Thiophene Carboxamides
Key Observations :
- Electron-Withdrawing Effects : The bromine atom in the target compound and analogues (e.g., ) enhances electrophilicity for cross-coupling reactions or hydrogen bonding in biological targets.
- Heterocyclic Influence : The thiophen-ethyl group in the target compound and USP Rotigotine derivatives () may improve binding to dopamine receptors or other aromaticity-dependent targets compared to pyridine () or cyclobutyl () substituents.
Key Observations :
Structural and Crystallographic Insights
- Disorder in Bromine Substituents: highlights bromine disorder in N′-[(E)-(4-bromo-2-thienyl)methylene]isonicotinohydrazide, suggesting similar challenges in crystallizing the target compound due to its bulky substituents .
- Hydrogen Bonding : The thiophen-ethyl group in the target compound may form C–H···S interactions, analogous to the C–H···O bonds observed in , stabilizing crystal packing .
Biological Activity
4-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a cyclopropyl group, and a thiophene ring, contributing to its distinctive chemical properties. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to inhibition of certain enzymes or modulation of receptor activity, influencing various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiophene have shown potential in inhibiting tumor growth in vitro and in vivo. A study highlighted that certain thiophene derivatives inhibited cancer cell motility and induced apoptosis in tumorigenic cells while sparing non-tumorigenic cells .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. A related study on thiosemicarbazone derivatives demonstrated significant anti-inflammatory effects in models such as paw edema induced by carrageenan, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide | Similar structure with different thiophene substitution | Exhibits anticancer properties |
| N-cyclopropyl-N-(2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide | Contains xanthene moiety instead of thiophene | Potentially different reactivity profiles due to structural changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
